Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride
Description
Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine; hydrochloride is a synthetic spirocyclic compound featuring a fused dihydrochromene (2,3-dihydrobenzopyran) and cyclopropane system. The spiro junction at the cyclopropane ring introduces significant structural rigidity, which may enhance binding affinity to biological targets. The methanamine group, protonated as a hydrochloride salt, improves solubility and bioavailability.
Properties
IUPAC Name |
spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12;/h1-4,9H,5-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNZCWIJSZTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13CC3CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical or optical properties.
Mechanism of Action
The mechanism of action of Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Spiro Compounds
Key Observations :
- Cyclopropane substitution (e.g., B1-B7) enhances selectivity for EGFR/HER2 compared to piperidine-containing analogues (A1-A4), likely due to increased conformational restraint .
- Approved drugs like arotinib (non-spiro cyclopropane) highlight the therapeutic relevance of cyclopropane in kinase inhibitors but lack the spiro architecture of the target compound .
Key Observations :
- The target compound’s synthesis likely involves cyclopropanation strategies similar to [2+1] annulations, though specific yields are unreported .
Bioactivity and Pharmacological Potential
Table 3: Comparative Bioactivity Data
Key Observations :
- Cyclopropane-containing spiro derivatives (B1-B7) show superior HER2 inhibition compared to piperidine-based A1-A4, underscoring the cyclopropane’s role in target engagement .
Biological Activity
Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride is a synthetic compound characterized by its unique spiro structure, which integrates a benzopyran ring and a cyclopropane moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C12H15ClN
- IUPAC Name : this compound
- InChI Key : JLTRRQNOUAVNCA-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the spiro compound. Catalysts such as SiO2 nanoparticles are often employed to enhance yield and efficiency under mild reaction conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Signal Transduction Pathways : It can affect cellular signaling by interacting with receptor sites.
Case Studies and Research Findings
- Enzyme Inhibition :
- Anticancer Activity :
- Neuroprotective Effects :
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Enzyme inhibition | Modulates enzyme activity |
| Similar Spiro Compounds | Varies (e.g., anticancer) | May induce apoptosis or inhibit cell proliferation |
Q & A
Q. What synthetic methodologies are optimal for constructing the spirocyclopropane-dihydrochromene scaffold in this compound?
The synthesis of spiro scaffolds often involves cyclopropanation strategies. For example, acid-catalyzed cyclopropane ring-opening followed by spirocyclization (e.g., using (R)-limonene as a precursor) can yield structurally similar compounds . Key steps include:
- Reductive scission : Lithium in liquid ammonia for cyclopropane bond cleavage, ensuring stereochemical control.
- Spiroannulation : Acid-mediated ring closure to form the dihydrochromene-cyclopropane junction. Purity optimization (≥95%) is achieved via column chromatography and recrystallization, as demonstrated for analogous spiro compounds .
Q. How can the structural integrity of the spiro core be validated post-synthesis?
Advanced spectroscopic and crystallographic techniques are critical:
- NMR : - and -NMR to confirm cyclopropane ring protons (δ 0.5–2.0 ppm) and dihydrochromene aromaticity (δ 6.5–7.5 ppm).
- X-ray diffraction : Resolves spiro stereochemistry and bond angles, as seen in spiro[isobenzofuran-piperidine] analogs .
- HPLC-MS : Validates molecular weight (e.g., CHNO·HCl; MW 225.71) and purity (≥95%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Ferroptosis inhibition is a plausible target, given structural parallels to Liproxstatin-1 hydrochloride (IC = 22 nM). Recommended assays:
- Cell viability : Protect renal proximal tubule cells from RSL3-induced death .
- ROS detection : Measure lipid peroxidation suppression via BODIPY-C11 fluorescence . Use positive controls (e.g., Liproxstatin-1) and dose-response curves (1 nM–10 µM) to quantify efficacy.
Advanced Research Questions
Q. How does stereochemistry at the spiro junction influence biological activity?
Stereochemical inversion in cyclopropane-containing compounds (e.g., acorenone B synthesis) alters target binding. Methodological approaches:
Q. How to resolve contradictions in activity data across different in vivo models?
Discrepancies (e.g., renal vs. hepatic efficacy) may arise from tissue-specific metabolism or bioavailability. Strategies:
Q. What computational methods predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculates cyclopropane ring strain (≈27 kcal/mol) and predicts sites for electrophilic attack. Steps:
- Electrostatic potential mapping : Identify nucleophilic regions (e.g., amine groups).
- MD simulations : Model membrane permeability using GROMACS, leveraging logP values (~2.5) from ACD/Percepta . Validate predictions with experimental stability tests in plasma .
Q. How to design derivatives to improve metabolic stability without compromising activity?
Structure-activity relationship (SAR) strategies:
- Bioisosteric replacement : Substitute the cyclopropane with spirooxetane to reduce CYP450-mediated oxidation.
- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism . Test derivatives in microsomal stability assays and compare half-lives (t) to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
